molecular formula C10H16O2 B13299469 2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde

2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13299469
M. Wt: 168.23 g/mol
InChI Key: LQJLEKKPTAGILW-UHFFFAOYSA-N
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Description

2-Ethoxybicyclo[221]heptane-2-carbaldehyde is a bicyclic compound with the molecular formula C10H16O2 It is characterized by its unique structure, which includes a bicyclo[221]heptane ring system with an ethoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its efficiency in forming bicyclic structures with high stereoselectivity. Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged bicyclic structures.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product. Cold-chain transportation and storage are often required to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives of the bicyclic ring system.

Scientific Research Applications

2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde functional group. These groups provide additional sites for chemical modification and enhance the compound’s reactivity and versatility in various applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-ethoxybicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-2-12-10(7-11)6-8-3-4-9(10)5-8/h7-9H,2-6H2,1H3

InChI Key

LQJLEKKPTAGILW-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC2CCC1C2)C=O

Origin of Product

United States

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